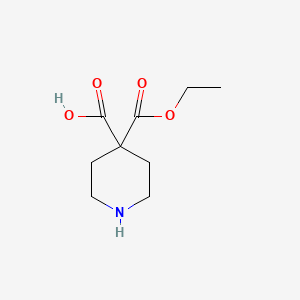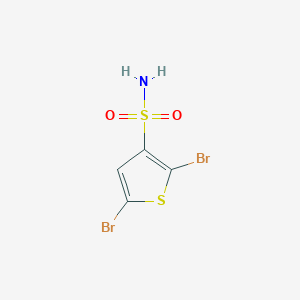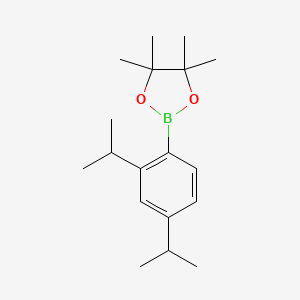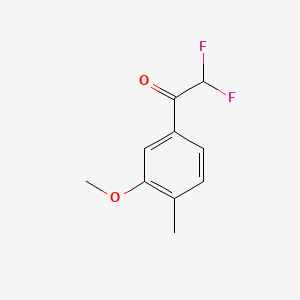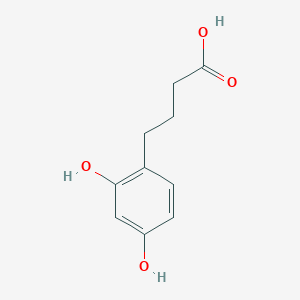
4-(2,4-Dihydroxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dihydroxyphenyl)butanoic acid: 4-(2,4-dihydroxyphenyl)butyric acid , is a chemical compound with the following structural formula:
C10H12O4
It features a butanoic acid backbone (four carbon atoms) with two hydroxyl groups attached to the phenyl ring. The compound is also referred to by its IUPAC name: 4-(2,5-dihydroxyphenyl)butanoic acid .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 4-(2,4-Dihydroxyphenyl)butanoic acid involves several routes. One common method is the hydroxylation of 4-phenylbutyric acid using reagents like potassium permanganate or hydrogen peroxide. The reaction proceeds under mild conditions, yielding the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or research settings. The compound’s purity and yield are critical for its applications.
Analyse Des Réactions Chimiques
Reactivity: 4-(2,4-Dihydroxyphenyl)butanoic acid can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction reactions yield dihydroxyphenylbutanoic acids or related compounds.
Substitution: Substituent groups can be introduced on the phenyl ring.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, or other electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinones, while reduction produces dihydroxyphenylbutanoic acids.
Applications De Recherche Scientifique
4-(2,4-Dihydroxyphenyl)butanoic acid finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its therapeutic effects.
Industry: Employed in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Comparaison Avec Des Composés Similaires
While 4-(2,4-Dihydroxyphenyl)butanoic acid is unique due to its specific structure, similar compounds include:
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: (CAS: 440354-06-3).
Butanoic acid, 4-[(2,4-dichlorophenyl)oxy]-, butyl ester: (CAS: 6753-24-8).
Butanoic acid, hexyl ester: (CAS: 2639-63-6).
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
4-(2,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Clé InChI |
BLGVZDUARLDEFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
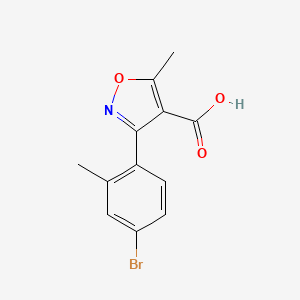
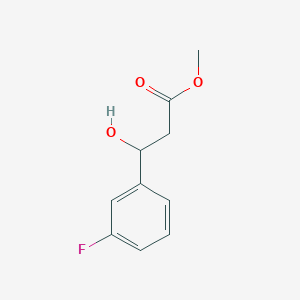
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
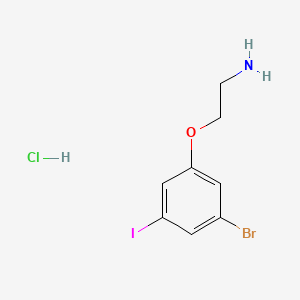
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
